Aminopterin N-hydroxysuccinimide ester is a chemical compound with the formula CHNO and a CAS number of 98457-88-6. It is derived from aminopterin, an antineoplastic agent known for its immunosuppressive properties, often utilized in chemotherapy and as a therapeutic agent in various medical conditions. The compound features a N-hydroxysuccinimide ester group, which enhances its reactivity with primary amines, making it useful for conjugation reactions in biochemical applications .
Aminopterin N-hydroxysuccinimide ester exhibits significant biological activity as an antineoplastic agent. Its mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to reduced folate levels and ultimately results in cytotoxicity against rapidly dividing cells, making it effective in cancer treatment . Additionally, its immunosuppressive properties render it useful in managing autoimmune diseases and preventing transplant rejection .
The synthesis of aminopterin N-hydroxysuccinimide ester typically involves the activation of aminopterin with N-hydroxysuccinimide in the presence of a coupling agent such as carbodiimide. The general procedure can be outlined as follows:
This method ensures high yields and purity, making it suitable for laboratory and industrial applications .
Aminopterin N-hydroxysuccinimide ester has several applications in both research and clinical settings:
Studies on aminopterin N-hydroxysuccinimide ester have focused on its interactions with various biological molecules. For instance, its ability to inhibit dihydrofolate reductase has been extensively documented, demonstrating its potential efficacy against cancer cells. Additionally, interaction studies reveal that it can affect cellular pathways related to immune response modulation, further supporting its use as an immunosuppressant .
Several compounds share structural or functional similarities with aminopterin N-hydroxysuccinimide ester. Below are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methotrexate | Antifolate | Similar mechanism of action; used extensively in cancer therapy. |
| Pemetrexed | Antifolate | More selective for tumor cells; used for non-small cell lung cancer treatment. |
| Trimethoprim | Antibacterial | Inhibits bacterial dihydrofolate reductase; structurally related but primarily used in infections. |
| Sulfamethoxazole | Antibacterial | Combines with trimethoprim for synergistic effects; inhibits folate synthesis in bacteria. |
Aminopterin N-hydroxysuccinimide ester is unique due to its specific reactivity profile as an NHS ester combined with potent antineoplastic activity, distinguishing it from other antifolates that may not possess similar reactivity or therapeutic applications .
Aminopterin N-hydroxysuccinimide ester possesses the molecular formula C₂₄H₂₅N₉O₇ with a molecular weight of 551.52 grams per mole [1] [3]. The compound's International Union of Pure and Applied Chemistry name is (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid . The stereochemical configuration is designated as (2S), indicating the S-configuration at the alpha carbon of the glutamic acid residue, which is consistent with the L-amino acid configuration found in biological systems [4].
The molecular structure incorporates several distinct structural domains: the 2,4-diaminopteridine ring system characteristic of folate analogues, a para-aminobenzoic acid linker with N-methylation, a glutamic acid backbone maintaining the (S)-stereochemistry, and the activated N-hydroxysuccinimide ester group attached to the gamma-carboxyl position of the glutamic acid moiety [1] . This stereochemical arrangement is critical for maintaining biological recognition while providing reactive functionality for bioconjugation applications.
The N-hydroxysuccinimide ester functional group represents the key distinguishing feature that differentiates this compound from its parent aminopterin [5] [6]. This activated ester group exhibits characteristic reactivity patterns with primary amines under physiological to slightly alkaline conditions, typically between pH 7.2 and 9.0, forming stable amide bonds while releasing N-hydroxysuccinimide as a leaving group [6] [7]. The reaction mechanism proceeds through nucleophilic attack by the deprotonated primary amine on the carbonyl carbon of the ester linkage [8] [9].
The NHS ester functionality demonstrates pH-dependent stability characteristics. Under acidic conditions (pH 7.0, 0°C), the hydrolysis half-life extends to 4-5 hours, while at elevated pH values (pH 8.6, 4°C), this decreases dramatically to approximately 10 minutes [6] [7]. The optimal pH for bioconjugation reactions is typically maintained at pH 8.3, representing a compromise between amine reactivity and ester stability [8] [9]. This pH dependence arises from the competing hydrolysis reaction, where hydroxide ions can attack the ester carbonyl, leading to NHS ester decomposition and loss of reactivity [10] [11].
The structural relationship between aminopterin N-hydroxysuccinimide ester and its parent compound aminopterin reveals significant modifications that alter both physical properties and biological activity [12] [4] [13]. Aminopterin, with the molecular formula C₁₉H₂₀N₈O₅ and molecular weight of 440.41 grams per mole, functions primarily as a competitive inhibitor of dihydrofolate reductase, competing for the folate binding site and effectively blocking tetrahydrofolate synthesis [12] [4] [14].
The N-hydroxysuccinimide ester derivative incorporates an additional C₅H₅NO₂ unit (111.11 grams per mole) corresponding to the succinimidyl group, resulting in the increased molecular weight of 551.52 grams per mole [1] [3]. This modification fundamentally alters the compound's primary application from direct enzyme inhibition to protein modification and conjugation chemistry [1] [15]. The parent aminopterin retains free carboxylic acid groups that can participate in ionic interactions and exhibit limited water solubility requiring alkaline conditions for dissolution, whereas the NHS ester derivative demonstrates poor aqueous solubility but enhanced organic solvent compatibility [13].
The stereochemical configuration remains preserved at the critical alpha carbon of the glutamic acid residue, maintaining the (S)-configuration that is essential for biological recognition by folate-dependent enzymes [4] [16]. However, the conversion of the gamma-carboxyl group to an NHS ester eliminates the negative charge at physiological pH, significantly altering the compound's electrostatic properties and membrane permeability characteristics [13] [15].
The solubility characteristics of aminopterin N-hydroxysuccinimide ester reflect the amphiphilic nature introduced by the NHS ester modification [9]. The compound demonstrates poor water solubility due to the hydrophobic NHS group and the overall reduced polarity compared to the parent aminopterin [7] . Optimal solubility is achieved in polar aprotic solvents, particularly dimethyl sulfoxide, where the compound remains stable under anhydrous conditions [17].
In aqueous environments, the compound undergoes competing reactions including the desired aminolysis with primary amines and the undesired hydrolysis reaction [6] [7] [10]. The rate of hydrolysis increases exponentially with pH, following the relationship where hydroxide ion concentration directly influences the rate of ester bond cleavage [10] [11]. At pH 8.5 in aqueous buffer systems, the hydrolysis half-life approaches 10-15 minutes, necessitating rapid utilization following dissolution [6] [7].
The reactivity profile in organic media depends significantly on the presence of moisture and nucleophilic impurities [9] [18]. Anhydrous dimethyl sulfoxide and dimethylformamide provide optimal storage and reaction conditions, though these solvents must be rigorously purified to remove trace amines and water that can initiate premature decomposition [9] [17]. The compound demonstrates enhanced stability in organic solvents with typical half-lives extending to hours or days under rigorously anhydrous conditions [9] [18].
Temperature effects significantly influence both solubility and reactivity profiles. Storage at -20°C substantially extends shelf life by reducing the kinetics of both hydrolysis and undesired side reactions [1] . Upon warming to ambient temperature for bioconjugation reactions, the compound must be utilized within 30-60 minutes to maintain optimal reactivity before significant hydrolytic decomposition occurs [8] [9].
Chemoenzymatic synthesis approaches for aminopterin derivatives represent an emerging field that combines the precision of enzymatic catalysis with chemical synthetic methods. While direct chemoenzymatic routes for aminopterin N-hydroxysuccinimide ester synthesis have not been extensively reported, several relevant enzymatic strategies can be adapted for folate analogue modification [1] [2].
The development of chemoenzymatic pathways for aminopterin derivatives builds upon established biocatalytic methods for amino acid functionalization. Enzyme-catalyzed asymmetric synthesis has shown particular promise for creating chiral amino acid derivatives with high enantiomeric purity [3] [4]. For aminopterin, which contains a glutamic acid backbone, transaminase-mediated approaches could potentially be employed to introduce functional modifications while maintaining stereochemical integrity [3].
Recent advances in biocatalytic amino acid synthesis demonstrate the potential for incorporating enzymatic steps in aminopterin modification. Whole-cell biocatalysts have been successfully employed for the synthesis of complex amino acid derivatives under mild aqueous conditions [3] [5]. These approaches offer several advantages including high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods [6] [7].
The enzymatic modification of folate analogues presents unique challenges due to the complex pteridine ring system and the need to maintain biological activity. However, engineered enzymes capable of accepting non-natural substrates have shown promise for expanding the scope of biocatalytic transformations [2] [8]. The development of chemoenzymatic routes for aminopterin N-hydroxysuccinimide ester would likely require enzyme engineering to accommodate the bulky pteridine substituent and the chemical activation step for NHS ester formation.
The synthesis of aminopterin N-hydroxysuccinimide ester relies on well-established carbodiimide-mediated coupling protocols that activate the carboxylic acid functionality of aminopterin for subsequent amine-reactive conjugation. The most commonly employed method utilizes dicyclohexylcarbodiimide in combination with N-hydroxysuccinimide under anhydrous conditions [9] [10].
The conventional synthesis involves treating aminopterin with an equimolar amount of N-hydroxysuccinimide and dicyclohexylcarbodiimide in anhydrous dimethylformamide or dichloromethane [9] [10]. The reaction typically proceeds at room temperature over 2-24 hours, yielding the activated ester in 70-95% yield after purification [9]. The mechanism involves initial carbodiimide activation of the carboxylic acid to form an O-acylisourea intermediate, followed by nucleophilic attack by NHS to generate the stable NHS ester [11].
Alternative coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which offers the advantage of water-soluble byproducts and compatibility with aqueous reaction media [11] [12]. EDC-mediated NHS ester formation can be performed at pH 4.7-6.0, providing milder conditions compared to the anhydrous DCC protocol [12].
More recent developments in NHS ester synthesis include the triphenylphosphine/iodine/triethylamine system, which provides a single-step procedure with good yields under anhydrous conditions [9]. This method offers advantages in terms of simplified workup and reduced byproduct formation compared to carbodiimide-based protocols.
The conjugation of aminopterin N-hydroxysuccinimide ester to target molecules follows established NHS ester chemistry principles. The activated ester reacts preferentially with primary amines under slightly basic conditions (pH 7.2-9.0) to form stable amide bonds [13] [11]. The reaction releases N-hydroxysuccinimide as a leaving group and proceeds with high efficiency in phosphate or bicarbonate buffers [12].
Optimal conjugation conditions require careful pH control to maintain amine nucleophilicity while minimizing NHS ester hydrolysis. The half-life of NHS esters in aqueous solution is strongly pH-dependent, decreasing from 4-5 hours at pH 7.0 to approximately 10 minutes at pH 8.6 [11]. This necessitates rapid conjugation procedures and appropriate buffer selection to maximize coupling efficiency.
The choice between solid-phase and solution-phase approaches for aminopterin N-hydroxysuccinimide ester modification depends on several factors including scale, purity requirements, and downstream applications. Each methodology offers distinct advantages and limitations that must be considered in the context of specific synthetic objectives.
Solution-phase NHS ester synthesis represents the traditional approach for preparing aminopterin N-hydroxysuccinimide ester and offers several advantages including scalability, well-established protocols, and comprehensive characterization methods [9] [10]. The homogeneous reaction conditions facilitate efficient mixing and heat transfer, typically resulting in higher yields compared to heterogeneous solid-phase methods [14].
In solution-phase synthesis, reaction monitoring can be performed using conventional analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy. The ability to sample reaction mixtures at various time points enables optimization of reaction conditions and real-time assessment of conversion efficiency [14].
However, solution-phase methods present challenges in terms of purification, particularly for polar NHS esters that may exhibit limited solubility in organic solvents [15]. The presence of byproducts such as dicyclohexylurea from DCC coupling requires careful purification strategies to achieve the high purity levels necessary for biological applications [16].
Solid-phase modification techniques have gained increasing attention for NHS ester synthesis and conjugation due to their inherent purification advantages and compatibility with automated synthesis protocols [17] [18]. In solid-phase approaches, one reactant is immobilized on a solid support, enabling facile separation of products from unreacted starting materials and soluble byproducts through simple washing procedures [19].
Recent developments in solid-phase peptide modification have demonstrated the feasibility of performing NHS ester chemistry directly on solid supports [20] [21]. These methods avoid the need for intermediate purification steps and can facilitate the synthesis of libraries of modified compounds through parallel processing approaches [17].
The solid-phase approach offers particular advantages for aminopterin derivatives due to their polar nature and potential solubility limitations. Immobilization strategies can overcome solubility issues while providing a convenient platform for subsequent functionalization reactions [18] [19].
The selection between solid-phase and solution-phase methods should consider the specific requirements of the intended application. Solution-phase approaches are generally preferred for large-scale synthesis where maximum yields are prioritized, while solid-phase methods excel in applications requiring high purity products or where multiple analogues are being prepared simultaneously [22] [23].
For aminopterin N-hydroxysuccinimide ester, solution-phase synthesis may be advantageous for initial method development and optimization due to the ability to monitor reactions in real-time and the availability of established purification protocols. However, solid-phase approaches may prove beneficial for generating libraries of aminopterin conjugates or for applications requiring exceptionally high purity standards [18] [20].
The purification and characterization of aminopterin N-hydroxysuccinimide ester requires specialized techniques due to the compound's unique chemical properties, including moisture sensitivity, potential for hydrolysis, and polar nature. Effective purification strategies must balance the need for high purity with the preservation of chemical integrity.
Column chromatography using silica gel represents the most commonly employed purification method for NHS esters, though several considerations must be addressed to ensure successful separation [24] [25]. The acidic nature of standard silica gel can potentially catalyze NHS ester hydrolysis, necessitating the addition of organic bases such as triethylamine to the mobile phase [25]. A typical purification protocol employs a hexanes/ethyl acetate gradient with 1-5% triethylamine to maintain stability while achieving adequate separation [16].
Preparative reverse-phase high-performance liquid chromatography offers superior purification capabilities, particularly for polar NHS esters like aminopterin derivatives [24] [26]. The use of C18 stationary phases with acidic mobile phases (0.1% trifluoroacetic acid) can provide excellent resolution, though rapid processing is essential to minimize hydrolytic degradation [27]. Typical purities of 95-99% can be achieved using preparative HPLC methods, though scale limitations restrict this approach to milligram quantities [24].
For large-scale purification, crystallization and precipitation techniques may be employed when appropriate solvents can be identified [28]. Diethyl ether and hexanes are commonly used for NHS ester precipitation, though the success of this approach depends on the specific substitution pattern and solubility characteristics of the target compound [16].
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of aminopterin N-hydroxysuccinimide ester, with characteristic NHS signals appearing at δ 2.8-2.9 ppm in ¹H NMR and δ 170-172 ppm in ¹³C NMR spectra [29] [30]. The integration of these signals relative to other protons in the molecule provides quantitative information about the degree of esterification and overall purity.
High-resolution mass spectrometry using electrospray ionization offers exceptional sensitivity and accuracy for molecular weight determination and formula confirmation [31] [32]. The ionization behavior of aminopterin N-hydroxysuccinimide ester typically produces [M+H]⁺ or [M+Na]⁺ adduct ions, enabling precise mass measurements with sub-ppm accuracy.
Specialized analytical methods for NHS ester characterization include hydrophilic interaction liquid chromatography coupled with ultraviolet detection, which enables quantitative determination of NHS and sulfo-NHS content through monitoring of hydrolysis products [24] [33]. This technique provides detection limits of approximately 1 mg/L and serves as a valuable tool for stability assessment and quality control [34].
The characterization of aminopterin N-hydroxysuccinimide ester must account for the inherent instability of NHS esters in the presence of moisture and nucleophiles [31] [34]. Sample preparation protocols should minimize exposure to aqueous solvents and employ anhydrous conditions whenever possible. Storage under inert atmosphere at low temperature (-20°C) with desiccant is essential for maintaining compound integrity over extended periods [26].
Stability studies using LC-MS analysis can provide valuable information about degradation pathways and optimal storage conditions [35] [36]. The primary degradation pathway involves hydrolysis to regenerate the parent carboxylic acid and N-hydroxysuccinimide, which can be monitored through changes in the molecular ion intensity and the appearance of hydrolysis products [24] [34].